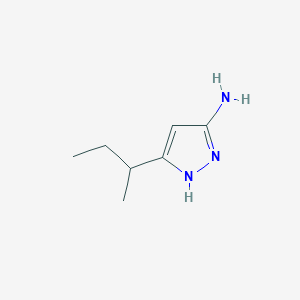

3-sec-Butyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) and Aminopyrazole Frameworks in Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. sciensage.info This structural motif is of significant interest in organic and medicinal chemistry due to its versatile reactivity and broad range of biological activities. encyclopedia.pubnih.govnih.gov The pyrazole ring is an electron-rich system and possesses both acidic (pyrrole-like NH) and basic (pyridine-like N) properties, allowing for diverse chemical modifications. nih.gov

The introduction of an amino group to the pyrazole core gives rise to aminopyrazoles, which are particularly valuable building blocks in synthetic chemistry. nih.govresearchgate.net These compounds are highly sought after as precursors for the synthesis of more complex, fused heterocyclic systems. encyclopedia.pubmdpi.com The functionalization of the pyrazole nucleus with amino substituents has been shown to produce multifunctional compounds with significant pharmacological potential. nih.gov Aminopyrazoles are recognized as advantageous frameworks for developing ligands that can interact with various biological targets, including enzymes and receptors. researchgate.net

Role of Substituted Pyrazoles as Versatile Chemical Scaffolds

Substituted pyrazoles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. encyclopedia.pubnih.govresearchgate.net The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, which can fine-tune the molecule's steric, electronic, and pharmacokinetic properties. encyclopedia.pub This adaptability makes substituted pyrazoles a staple in the design of new therapeutic agents. sciensage.info

The substitution pattern on the pyrazole ring significantly influences its biological activity. For instance, the incorporation of fluorine or fluoroalkyl groups can enhance a compound's metabolic stability and binding affinity. nih.gov Similarly, the nature and position of alkyl and amino groups can dictate the molecule's reactivity and its potential applications. encyclopedia.pub Substituted pyrazoles have been successfully incorporated into a wide array of drugs, demonstrating activities such as anti-inflammatory, anticancer, antiviral, and analgesic properties. nih.govmdpi.com

The general structure of pyrazoles allows for substitution at multiple positions, leading to a vast library of potential compounds. The reactivity of the ring, with its nucleophilic and electrophilic centers, provides a rich platform for synthetic chemists to explore. encyclopedia.pubnih.gov

Rationale for Academic Investigation of 3-sec-Butyl-1H-pyrazol-5-amine and Related Derivatives

The specific compound, this compound, combines the key features of an aminopyrazole with a sec-butyl substituent at the 3-position. The academic interest in such a molecule stems from several factors:

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of derivatives like this compound contribute to a deeper understanding of how different substituents on the pyrazole ring affect its biological and chemical properties. nih.gov By systematically modifying the alkyl group at the C3 position and observing the resulting changes in activity, researchers can build predictive models for designing more potent and selective compounds. researchgate.net

Novel Building Blocks for Complex Molecules: 3-Alkyl-5-aminopyrazoles serve as crucial intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also known for their biological significance. encyclopedia.pubresearchgate.net The sec-butyl group in this compound offers a unique steric and electronic profile that could lead to novel molecular architectures.

Potential for New Therapeutic Agents: Given the wide range of biological activities associated with aminopyrazoles, there is a strong rationale for investigating new derivatives. nih.govresearchgate.net Research into compounds like this compound is often driven by the search for new drugs with improved efficacy and safety profiles for various diseases, including cancer and inflammatory conditions. nih.govresearchgate.net

Tautomerism and Reactivity Studies: Aminopyrazoles exhibit tautomerism, a phenomenon where the molecule exists in two or more interconvertible forms. encyclopedia.pubresearchgate.net The position of the substituents can influence the tautomeric equilibrium, which in turn affects the compound's reactivity and biological interactions. encyclopedia.pub Studying this compound provides valuable data on these fundamental aspects of pyrazole chemistry.

While extensive research on the specific molecule this compound is not widely published, the investigation of closely related 3-alkyl-5-aminopyrazoles is a vibrant area of chemical research. The synthesis of a similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been well-documented, highlighting the synthetic accessibility and utility of such scaffolds. orgsyn.org

Data on Related Pyrazole Compounds

To provide context for the potential properties of this compound, the following tables present data for related pyrazole structures.

Table 1: Physicochemical Properties of a Related Compound: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine Note: This data is for a structurally related compound and serves as an illustrative example.

| Property | Value | Source |

| Molecular Weight | 215.29 g/mol | nih.gov |

| XLogP3-AA | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIUJMQEDPSCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480564 | |

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56367-25-0 | |

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is the foundational step in the synthesis of 3-sec-Butyl-1H-pyrazol-5-amine. Various methodologies have been developed to achieve this, ranging from classical condensation reactions to modern green chemistry protocols.

Cyclization Reactions Utilizing Hydrazines and Carbonyl Precursors

A predominant and versatile method for pyrazole synthesis involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com This approach allows for the direct formation of the pyrazole ring. The reaction of a hydrazine with a β-ketonitrile is a common pathway to produce 3-aminopyrazoles. chim.it The mechanism typically initiates with a nucleophilic attack of the hydrazine on a carbonyl group to form a hydrazone intermediate, which then undergoes cyclization through the addition of the second nitrogen atom to the nitrile group. chim.it

Another key precursor class includes α,β-unsaturated carbonyl compounds. For instance, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, can undergo electrophilic cyclization to yield substituted pyrazoles. acs.org Similarly, α,β-unsaturated ketones react with hydrazine derivatives to form pyrazolines, which can then be converted to pyrazoles. mdpi.com

The choice of reactants and reaction conditions can significantly influence the outcome. For example, the reaction between arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic medium within N,N-dimethylacetamide can lead to good yields and high regioselectivity, favoring one isomer over the other. nih.gov

Table 1: Examples of Precursors for Pyrazole Synthesis

| Precursor Class | Specific Example | Reactant | Product Type |

| 1,3-Diketones | 4,4,4-trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | 1,5-disubstituted pyrazoles |

| β-Ketonitriles | Pivaloylacetonitrile | Phenylhydrazine | 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine |

| α,β-Unsaturated Carbonyls | trans-4-phenyl-3-buten-2-one | Tosylhydrazone | 3,5-disubstituted-1H-pyrazoles |

| α,β-Alkynic Aldehydes | α,β-alkynic aldehyde | Hydrazine | 4-(phenylselanyl)pyrazoles |

Regioselective Synthesis Approaches for Aminopyrazoles

The reaction of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds or related precursors can lead to the formation of two possible regioisomers. Controlling the regioselectivity to favor the desired 3-amino or 5-aminopyrazole is a critical aspect of synthesis design. chim.it

Several factors influence the regioselectivity of the cyclization. For the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, the choice of solvent and catalyst under microwave irradiation can direct the reaction towards either the 5-aminopyrazole (using acetic acid in toluene) or the 3-aminopyrazole (B16455) (using sodium ethoxide in ethanol). chim.it Steric hindrance on the hydrazine substituent has also been observed to favor the formation of the 5-aminopyrazole regioisomer. chim.it

Multicomponent reactions (MCRs) offer an efficient and often regioselective route to highly substituted pyrazoles. beilstein-journals.org For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and an arylhydrazine can produce 5-aminopyrazoles with complete regioselectivity. beilstein-journals.org In some cases, the hydrazine reactant can also act as a Brønsted base to catalyze an initial Knoevenagel condensation. beilstein-journals.org

Exploration of Green Chemistry Protocols in Aminopyrazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of aminopyrazoles to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Key green approaches include:

Water as a solvent: Water is an ideal green solvent, and protocols have been developed for the synthesis of 3-aminopyrazoles via the cyclocondensation of α-oxo ketene-N,S-acetals with hydrazine hydrates in water. scilit.com This method offers mild conditions and the potential for a reusable aqueous medium. scilit.com Similarly, "on-water" multicomponent reactions of isatin, malononitrile, and 3-aminopyrazole have been shown to be effective. rsc.org

Solvent-free reactions: Conducting reactions without a solvent, often with microwave irradiation, can significantly reduce reaction times and simplify purification. mdpi.com

Use of green catalysts: Natural and biodegradable catalysts are being explored. For instance, the water extract of pomegranate ash (WEPA) has been successfully used as an organocatalyst for the one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitriles. Other green catalysts include sodium ascorbate (B8700270) and thiamine (B1217682) hydrochloride in aqueous media. researchgate.net

Ultrasound irradiation: This technique provides an energy-efficient alternative to conventional heating and has been used to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles in aqueous ethanol. bme.hu

Table 2: Green Chemistry Approaches in Aminopyrazole Synthesis

| Green Approach | Reaction Example | Catalyst/Conditions | Key Advantages |

| Water as Solvent | Cyclocondensation of α-oxo ketene-N,S-acetals with hydrazine hydrates | H₂O | Eco-friendly, mild conditions, reusable medium |

| Green Catalyst | One-pot reaction of malononitrile, benzaldehyde, and phenylhydrazine | Water Extract of Pomegranate Ash (WEPA) | High yields, short reaction times, operational simplicity |

| Ultrasound Irradiation | Reaction of aminopyrazoles with alkynes | KHSO₄ in aqueous ethanol | Reduced reaction times, good yields, environmentally friendly |

Introduction and Manipulation of the sec-Butyl Substituent

Once the pyrazole ring is formed, or concurrently, the sec-butyl group must be introduced at the correct position.

Alkylation and Other Substitution Reactions

The introduction of the sec-butyl group onto the pyrazole ring is typically achieved through N-alkylation. google.com This involves reacting a pre-formed pyrazole with a sec-butylating agent, such as a sec-butyl halide, in the presence of a base. The regioselectivity of this alkylation is a key consideration, as alkylation can occur at either of the ring nitrogen atoms.

Alternatively, the sec-butyl group can be introduced at the beginning of the synthesis by using sec-butylhydrazine (B1332173) as a starting material in the cyclization reaction. ontosight.ai For example, reacting sec-butylhydrazine with a suitable diketone or β-ketonitrile precursor would directly yield a sec-butyl-substituted pyrazole.

Industrial-scale production might favor methods that use readily available starting materials and catalysts that ensure high yield and purity. Catalytic N-alkylation using crystalline aluminosilicates or aluminophosphates as catalysts has been developed as an industrially viable method, as it allows for the use of alcohols as alkylating agents and avoids the formation of salt by-products. google.comgoogle.com

Derivatization of the Amino Group at Position 5

The primary amino group at the 5-position of the pyrazole ring is a key site for chemical modification, allowing for the introduction of a wide range of functional groups through several reaction types.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the amino group readily allows for N-alkylation and N-acylation reactions. vulcanchem.com N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. vulcanchem.com Similarly, N-acylation is accomplished using acid chlorides or anhydrides to introduce an acyl group. vulcanchem.com These reactions are fundamental for building more complex molecular architectures.

Condensation Reactions for Imine Formation

Condensation reactions between the primary amino group of this compound and various aldehydes or ketones lead to the formation of imines, also known as Schiff bases. peerj.com This reversible reaction is a cornerstone in the synthesis of various nitrogen-containing heterocycles. peerj.com For instance, the reaction of a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde under solvent-free conditions at 120 °C yields the corresponding N-(5-pyrazolyl)imine. mdpi.com This imine can then be reduced to the secondary amine. mdpi.com A similar one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding through an in-situ formed imine intermediate which is subsequently reduced. mdpi.com

A study on the condensation of various primary amines with aromatic aldehydes using Amberlyst® 15 as a heterogeneous catalyst demonstrated the formation of imines in high yields (72-99%) and short reaction times (2-4 hours) under neat conditions at room temperature. peerj.com This environmentally friendly approach highlights the efficiency of imine formation.

Table 1: Examples of Imine Formation Reactions

| Amine Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Primary Amines | Aromatic Aldehydes | Amberlyst® 15, neat, RT | Imine | 72-99 | peerj.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Solvent-free, 120 °C | N-(5-pyrazolyl)imine | Not specified | mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | MgSO₄, methanol, RT | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81 | mdpi.com |

Sulfonamidation Reactions

The amino group of aminopyrazoles can undergo sulfonamidation to form sulfonamides. A study detailed the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide through the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.com This reaction was mediated by triethylamine (B128534) in acetonitrile (B52724) at room temperature. mdpi.com More broadly, copper-catalyzed C-H bond sulfonamidation of (hetero)arenes using primary sulfonamides has been developed, offering a direct method to form N-(hetero)aryl sulfonamides in good to excellent yields. chemrevlett.com

Nucleophilic Substitution Reactions

The amino group at the 5-position can act as a nucleophile in substitution reactions. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the amino group of an aminopyrazole derivative participates in a nucleophilic substitution reaction with a chlorinated pyrimidine (B1678525) core. nih.gov This is a key step in building the fused ring system.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Precursor

3(5)-Aminopyrazoles are crucial precursors for the synthesis of condensed heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. mdpi.com These fused systems are of significant interest in medicinal chemistry. rsc.org

Pyrazolo[1,5-a]pyrimidine Formation and Related Architectures

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3- or 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.net Various methodologies have been developed, including reactions with enaminones, formyl ketones, and 1,3-diketones. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as an efficient method. A one-pot, microwave-assisted process for synthesizing diversely substituted pyrazolo[1,5-a]pyrimidines involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles. rsc.org This method is characterized by short reaction times and high yields. rsc.org For instance, the reaction of a β-enaminone with 3-(tert-butyl)-1H-pyrazol-5-amine at 180°C for 2 minutes under solvent-free microwave irradiation yielded the corresponding pyrazolo[1,5-a]pyrimidine. rsc.org

Another approach involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base to form a dihydroxy-heterocycle, which is then chlorinated and subjected to nucleophilic substitution to build the pyrazolo[1,5-a]pyrimidine core. nih.gov The versatility of these synthetic routes allows for the creation of a library of substituted pyrazolo[1,5-a]pyrimidines. byu.edu

Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles

| Aminopyrazole Derivative | Reagent | Conditions | Product Type | Reference |

| 3- or 5-Aminopyrazoles | Enaminones, Formyl Ketones, 1,3-Diketones | Various, including heating or reflux with catalysts | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| NH-5-Aminopyrazoles | β-Enaminones | Microwave irradiation, solvent-free | Pyrazolo[1,5-a]pyrimidines | rsc.org |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Formylated Active Proton Compounds | Not specified | Pyrazolo[1,5-a]pyrimidines with CO₂Et functionality | researchgate.net |

| 5-Amino-3-methylpyrazole | Diethyl Malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

Access to Novel N-Heterocycles of Academic Interest

The inherent reactivity of the 1,2-diamine-like functionality within the this compound scaffold provides a powerful tool for the construction of fused pyrazole systems. The strategic placement of the amino group and the endocyclic nitrogen atoms allows for cyclocondensation reactions with a range of dielectrophilic partners, leading to the formation of diverse heterocyclic cores. These reactions are of considerable academic interest as they often proceed with high regioselectivity and provide access to compound libraries with potential biological activities.

Detailed research has demonstrated the utility of 5-aminopyrazoles in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of particular interest due to their structural similarity to purines, which can lead to interesting biological properties.

The general synthetic approach involves the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. The regioselectivity of these cyclocondensation reactions is a topic of significant academic discussion, often influenced by the substitution pattern on the pyrazole ring and the nature of the diketone. For instance, the reaction of 3-substituted-5-aminopyrazoles with unsymmetrical β-diketones can potentially lead to two isomeric products. However, in many cases, a high degree of regioselectivity is observed, which can be rationalized by considering the electronic and steric effects of the substituents.

While specific studies detailing the reactions of this compound are not extensively documented in publicly available research, the established reactivity of analogous 3-alkyl-1H-pyrazol-5-amines provides a strong predictive framework for its chemical transformations. The following sections will detail the expected synthetic routes to key N-heterocycles based on this established chemistry.

The condensation of this compound with various β-dicarbonyl compounds is a primary route to pyrazolo[1,5-a]pyrimidines. The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyls, followed by cyclization of the endocyclic pyrazole nitrogen onto the second carbonyl group and subsequent dehydration.

A representative reaction scheme is shown below:

The table below illustrates the expected products from the reaction of this compound with various diketones, based on known transformations of similar aminopyrazoles.

| Reactant 1 | Reactant 2 (β-Dicarbonyl Compound) | Product (Pyrazolo[1,5-a]pyrimidine) | Typical Reaction Conditions |

| This compound | Acetylacetone | 2-sec-Butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

| This compound | Ethyl acetoacetate | 2-sec-Butyl-5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine | Ethanol, reflux |

| This compound | Diethyl malonate | 2-sec-Butyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | Sodium ethoxide, ethanol, reflux |

This table is predictive and based on the established reactivity of similar compounds. Specific yields and reaction times would require experimental verification.

An alternative cyclization pathway can lead to the formation of pyrazolo[3,4-b]pyridines. This typically involves a three-component reaction between an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketoester. This reaction, often a variation of the Hantzsch pyridine (B92270) synthesis, provides a convergent approach to highly substituted pyridine rings fused to the pyrazole core.

The general reaction is as follows:

The following data table outlines the potential pyrazolo[3,4-b]pyridine products accessible from this compound.

| Reactant 1 | Reactant 2 (Aldehyde) | Reactant 3 (Active Methylene Compound) | Product (Pyrazolo[3,4-b]pyridine) | Typical Reaction Conditions |

| This compound | Formaldehyde | Ethyl acetoacetate | 3-sec-Butyl-6-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester | Acetic acid, reflux |

| This compound | Benzaldehyde | Malononitrile | 5-Amino-3-sec-butyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | Piperidine, ethanol, reflux |

| This compound | Cyclohexanecarboxaldehyde | Acetylacetone | 5-Acetyl-3-sec-butyl-6-cyclohexyl-4-methyl-1H-pyrazolo[3,4-b]pyridine | L-proline, DMSO, heat |

This table is predictive and based on the established reactivity of similar compounds. Specific yields and reaction times would require experimental verification.

The synthesis of these and other related N-heterocycles from this compound represents a fertile ground for further academic and industrial research. The exploration of new reaction conditions, including microwave-assisted synthesis and the use of novel catalysts, could lead to more efficient and environmentally benign routes to these valuable compounds. Furthermore, the systematic investigation of the biological activities of the resulting heterocyclic libraries could uncover new lead compounds for drug discovery.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Research Applications

Spectroscopic methods are crucial for the characterization of 3-sec-Butyl-1H-pyrazol-5-amine. While specific data for this exact compound is not widely published, analysis of closely related compounds such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and other aminopyrazoles provides valuable insights.

Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazole derivatives is characterized by specific vibrational frequencies. For instance, in 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a related compound, the N-H stretching vibration appears around 3243 cm⁻¹. mdpi.com Other characteristic bands for aminopyrazoles include C-H stretching from the alkyl group (around 2850-2980 cm⁻¹), C=N and C=C stretching from the pyrazole (B372694) ring (1550-1650 cm⁻¹), and C-N stretching vibrations (1200-1350 cm⁻¹). vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the molecular structure. In a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the ¹H NMR spectrum in CDCl₃ shows the tert-butyl protons as a singlet at δ 1.28 ppm and the proton at position 4 of the pyrazole ring as a singlet at δ 5.41 ppm. mdpi.com The ¹³C NMR spectrum of the same compound reveals the C4 carbon of the pyrazole ring at a chemical shift of δ 85.2 ppm, indicating high electron density at this position. mdpi.com For 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, the ¹H NMR in DMSO-d₆ shows the tert-butyl protons at δ 1.48 ppm and the C4-H proton at δ 5.18 ppm. orgsyn.org These values provide a reference for the expected chemical shifts in this compound.

| Technique | Functional Group/Proton | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| IR Spectroscopy | N-H stretch | ~3243 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| C-H stretch (alkyl) | 2850-2980 | General aminopyrazoles vulcanchem.com | |

| C=N/C=C stretch (ring) | 1550-1650 | General aminopyrazoles vulcanchem.com | |

| C-N stretch | 1200-1350 | General aminopyrazoles vulcanchem.com | |

| ¹H NMR | sec-Butyl protons | ~1.3 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| C4-H | ~5.4 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | |

| ¹³C NMR | C4 | ~85 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

Crystallographic Studies and Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound is not publicly available, data from analogous compounds can be used to infer its molecular architecture.

Hydrogen bonding is a key feature in the crystal packing of aminopyrazoles. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). mdpi.com This allows for the formation of various intermolecular assemblies such as dimers, trimers, tetramers, and chains. mdpi.com In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O hydrogen bonds, forming sheets. nih.gov The amino group in aminopyrazoles is also a potent hydrogen bond donor, contributing to the stability of the crystal lattice. researchgate.net It is known that 3-aminopyrazole (B16455) can form a "hydrogen bond zipper" structure, which enhances its binding capabilities. researchgate.nettandfonline.com

The conformation of pyrazole derivatives is often defined by the dihedral angles between the pyrazole ring and its substituents. In substituted pyrazoles, the planarity of the pyrazole ring is generally maintained. mdpi.com However, the orientation of substituents can vary significantly. For example, in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the dihedral angle between the pyrazole and phenyl rings is 50.61(6)°. nih.gov In other pyrazole derivatives, these angles can range from nearly coplanar (e.g., 4.64(7)° in a fluorophenyl-substituted pyrazole) to almost perpendicular (e.g., 85.1(4)°). mdpi.com The sec-butyl group in this compound is expected to influence the local conformation and packing in the solid state.

| Compound | Dihedral Angle (°) | Intermolecular Interactions |

|---|---|---|

| 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 50.61 (pyrazole/phenyl) nih.gov | N-H···N, N-H···O hydrogen bonds nih.gov |

| 1,3,5-triphenyl-2-pyrazoline derivative | 4.64 (pyrazole/fluorophenyl) mdpi.com | C-H···O hydrogen bonds mdpi.com |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | 56.43 and 24.59 (phenyl/pyrazole) iucr.org | N-H···O hydrogen bonds iucr.org |

| 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 178.08 (pyran/pyrazole), 98.92 (pyrazole/benzene) eurjchem.com | N-H···N, C-H···π hydrogen bonds eurjchem.com |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Tautomeric Equilibria in this compound and Related Aminopyrazoles

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can shift between the two nitrogen atoms of the ring. mdpi.com For 3(5)-aminopyrazoles, this results in an equilibrium between the 3-amino and 5-amino tautomers. mdpi.com In addition to annular tautomerism, the presence of the amino group could theoretically allow for side-chain (amino-imino) tautomerism. mdpi.com

In solution, a rapid interconversion between the 3-amino and 5-amino tautomers is often observed, which can be influenced by the solvent. mdpi.com For some 3(5)-aminopyrazoles, signals for individual tautomers have been detected in NMR spectra under specific conditions, indicating a slow exchange on the NMR timescale. researchgate.net In the solid state, it is common for one tautomer to be predominant. researchgate.net For example, several 4-substituted 3(5)-aminopyrazoles exist as the 3-amino tautomer in the solid state. researchgate.net The position of the tautomeric equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring. While specific studies on the tautomeric equilibrium of this compound are lacking, it is expected to exist as a mixture of the this compound and 5-sec-butyl-1H-pyrazol-3-amine tautomers. The bulky sec-butyl group may influence the preference for one tautomer over the other.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the properties of molecules and has been applied to various pyrazole (B372694) derivatives to understand their reactivity and electronic characteristics. uctm.edunih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. researchgate.netdntb.gov.ua

For pyrazole derivatives, the distribution of HOMO and LUMO is crucial for predicting their behavior in chemical reactions. In related pyrazole structures, the HOMO is often localized on the electron-rich regions, such as the amino group and the pyrazole ring, while the LUMO is typically distributed over the pyrazole ring and any electron-withdrawing substituents. nih.gov For 3-sec-butyl-1H-pyrazol-5-amine, the FMO analysis would likely show a significant contribution from the amino group and the pyrazole nitrogen atoms to the HOMO, indicating these sites as potential centers for electrophilic attack. The LUMO would be expected to be distributed across the pyrazole ring.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for a Pyrazole Derivative (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is illustrative and based on typical values for similar pyrazole compounds. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. mdpi.com

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring and the amino group, confirming these as the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the pyrazole NH would exhibit positive potential (blue), indicating their role as hydrogen bond donors. The sec-butyl group would likely show a region of relatively neutral potential. uctm.edumdpi.com

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable complex. The simulations also reveal the binding mode, which is the specific conformation and orientation of the ligand within the active site of the protein. For pyrazole derivatives, docking studies have been performed against various targets, including enzymes and receptors, to explore their potential as therapeutic agents. nih.govpreprints.org

A crucial outcome of molecular docking is the identification of specific amino acid residues in the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amino group and the pyrazole nitrogen atoms are likely to act as hydrogen bond donors and acceptors, forming key interactions with polar amino acid residues such as serine, threonine, and aspartic acid. The sec-butyl group would be expected to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP 145, LEU 83, VAL 91 |

| Interaction Types | Hydrogen bond with ASP 145; Hydrophobic interactions with LEU 83 and VAL 91 |

Note: This table is a hypothetical example to illustrate the type of data obtained from a molecular docking study. The specific values and interacting residues would depend on the actual protein target.

Prediction of Binding Affinities and Modes of Interaction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.org These models are developed using statistical methods to create a mathematical equation that can predict the activity or property of new, untested compounds.

For a series of pyrazole derivatives including this compound, a QSAR study could be conducted to understand how variations in the substituents on the pyrazole ring affect a particular biological activity, such as inhibitory potency against a specific enzyme. The model would use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Similarly, a QSPR study could be used to predict properties like solubility or lipophilicity. While no specific QSAR or QSPR studies on this compound are available, the principles of these methods are widely applied to heterocyclic compounds. core.ac.uk

Development of Predictive Models for Biological Activity and Physicochemical Attributes

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental in modern chemistry for forecasting the biological activity of new compounds. biointerfaceresearch.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, various QSAR models have been developed to predict activities ranging from anticancer to enzyme inhibition. researchgate.netnih.govnih.gov

These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The quality of a QSAR model is assessed by its statistical significance and predictive power. researchgate.net For instance, 2D-QSAR models have been successfully used to predict the anti-proliferative potential of pyrazole derivatives against various cancer cell lines, identifying key structural features that influence their activity. nih.gov More advanced 3D-QSAR and 5D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional perspective on how steric, electrostatic, and other fields of the molecule impact its interaction with a biological target. rsc.orgfrontiersin.org These models have proven effective in studies on pyrazole derivatives as MALT1 and EGFR inhibitors. nih.govrsc.org

The development of such predictive models for the broader class of pyrazole amines suggests a clear pathway for the in silico evaluation of this compound. By calculating its molecular descriptors and inputting them into a validated QSAR model for a relevant biological target, its potential activity and physicochemical properties can be predicted. This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Table 1: Examples of QSAR Studies on Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| QSAR Model Type | Target/Activity | Key Findings & Model Statistics | Reference(s) |

|---|---|---|---|

| 2D-QSAR | Anticancer activity (various cell lines) | Identified four key pyrazole derivatives with high predicted pIC50 values against kidney cancer cell lines. | nih.gov |

| 2D-QSAR | EGFR kinase inhibition | Adjacency distance matrix descriptors strongly influenced inhibitory activity. Model used to design 11 new potent compounds. | acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | MALT1 inhibition | Statistically significant models (CoMFA: q²=0.588, r²=0.982; CoMSIA: q²=0.586, r²=0.974) provided theoretical guidance for designing anti-lymphoma drugs. | rsc.org |

| 3D-QSAR (CoMFA/CoMSIA) | Acetylcholinesterase inhibition | Models considered steric, electrostatic, hydrophobic, and hydrogen bond fields to analyze structure-activity relationships. | frontiersin.org |

| 5D-QSAR | EGFR inhibition | Model showed contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity and was used to explore binding. | nih.gov |

| DFT-Based QSAR | Anti-colon cancer activity (HT29) | A validated model was developed relating bioactivity to molecular descriptors calculated using Density Functional Theory (DFT). | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic behavior and conformational stability of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations are frequently used in conjunction with molecular docking to validate the stability of a ligand's binding mode within the active site of a biological target, such as an enzyme or receptor. rsc.orgnih.gov

The process typically involves placing the docked compound (like this compound) in a simulated physiological environment (a box of water molecules with ions) and calculating the forces acting on each atom to model its movement over a set period, often in the nanosecond range. chemmethod.comcsic.es The stability of the resulting complex is a key indicator of a potentially effective interaction. nih.gov

Key analyses performed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the protein and ligand to assess structural stability. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket. nih.gov

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-receptor complex. nih.gov This provides a more accurate prediction of binding affinity than docking scores alone and can reveal which amino acid residues contribute most significantly to the interaction. nih.gov

Conformational Analysis: MD simulations allow the molecule to sample a wide range of possible conformations, providing insight into its flexibility and the most stable three-dimensional shapes it can adopt, both in isolation and when bound to a target. eurasianjournals.com

For pyrazole derivatives, MD simulations have confirmed the stability of their binding to targets like RET kinase and DPP-IV, showing that key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation. nih.govchemmethod.com These computational findings provide strong evidence for the binding mode and offer a dynamic understanding of the molecular interactions, which is crucial for the rational design of more potent and selective inhibitors. chemmethod.com

Table 2: Applications of Molecular Dynamics (MD) Simulations in Pyrazole Derivative Research This table is interactive. You can sort and filter the data.

| Compound Class | Biological Target | Simulation Time | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrazole Derivatives | MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) | Not specified | Verified the binding affinity of newly designed, highly active compounds. | rsc.org |

| Pyrazole Derivatives | RET (Rearranged during Transfection) Kinase | 100 ns | Confirmed the stability of the most active compound in the active site; binding free energy was calculated at -233.399 kJ/mol, with Van der Waals energy being the main contributor. | nih.gov |

| ((Substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives | DPP-IV (Dipeptidyl peptidase-4) | Not specified | Confirmed the binding stability of the most active compound, with local conformational changes of less than 2 Å, indicating a stable binding pocket. | chemmethod.com |

| Pyrazole-based designed ligands | AChE (Acetylcholinesterase) | 100 ns | Used to examine the thermodynamic stability of intermolecular contacts predicted by docking and 3D-QSAR. | frontiersin.org |

Biological Activities and Mechanistic Insights in Vitro and Pre Clinical

Evaluation of Diverse Biological Activities in In Vitro Systems

The pyrazol-5-amine core is a privileged structure that imparts significant biological activity. Derivatives have been widely evaluated, revealing a range of therapeutic potentials. The specific nature and position of substituents on the pyrazole (B372694) ring, such as the sec-butyl group, are critical in defining the compound's interaction with biological targets. mdpi.complos.org

Enzyme Inhibition Studies (e.g., Kinases)

The pyrazole scaffold is a well-established constituent of various enzyme inhibitors. sapub.org Derivatives have shown potent inhibitory activity against several key enzyme families. For instance, certain pyrazole-based compounds act as selective inhibitors of cyclooxygenase (COX-2), an enzyme central to inflammation, which is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. nih.govijpsdronline.com

Studies on pyrazole derivatives have also identified them as inhibitors of metalloproteases, such as meprin α and meprin β. nih.gov Furthermore, specific pyrazol-5-amine derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, highlighting their potential in neuropharmacology. acs.org The structural features of the pyrazole ring allow it to fit within the active sites of these enzymes, modulating their biochemical pathways.

Receptor Binding and Antagonistic Activity

Beyond enzyme inhibition, pyrazole derivatives are known to interact with various cellular receptors. Certain N-substituted pyrazoles have been identified as histamine (B1213489) H2-receptor agonists. mdpi.com In other studies, pyrazole derivatives have demonstrated high functional antagonistic potency against endothelin ETA and ETB receptors, which are involved in cardiovascular and renal diseases. tandfonline.com This antagonistic activity underscores the ability of the pyrazole scaffold to serve as a template for developing receptor-modulating therapeutic agents.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

A significant body of research highlights the potent antimicrobial properties of pyrazol-5-amine derivatives. mdpi.com These compounds have been successfully screened against a wide range of pathogens, including bacteria and fungi. core.ac.uknih.gov

In one study, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested for antibacterial and antifungal activity. tandfonline.comtandfonline.com The results, summarized in the table below, demonstrate that specific substitutions on the parent molecule can lead to potent antimicrobial agents active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.comtandfonline.com Notably, compounds incorporating a sugar moiety have shown particularly high antimicrobial activity. nih.gov The pyrazole core is also recognized for its potential in developing antitubercular agents against Mycobacterium tuberculosis. core.ac.uktandfonline.com More recent research has also explored 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties, which showed potent in vitro antifungal activity against Valsa mali and notable antibacterial effects against Pseudomonas syringae. acs.org

Table 1: Antimicrobial Activity of Selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

| Compound | Test Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| 9d (N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide) | Staphylococcus aureus | 18 |

| Bacillus subtilis | 17 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 15 | |

| Aspergillus flavus | 19 | |

| Penicillium chrysogenum | 18 | |

| 9g (N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide) | Staphylococcus aureus | 17 |

| Bacillus subtilis | 16 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 14 | |

| Aspergillus flavus | 18 | |

| Penicillium chrysogenum | 17 | |

| Streptomycin (Standard) | Staphylococcus aureus | 20 |

| Nystatin (Standard) | Aspergillus flavus | 22 |

Data derived from a study on substituted pyrazol-5-amine benzamides. tandfonline.comtandfonline.com

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory and antioxidant activities are among the most extensively documented properties of pyrazole derivatives. nih.govsemanticscholar.orgresearchgate.net The anti-inflammatory effects are often attributed to the inhibition of enzymes like COX-2 and lipoxygenase. nih.govijpsdronline.com In vivo studies using carrageenan-induced paw edema in rats have confirmed the potent anti-inflammatory properties of various pyrazole derivatives, with some outperforming the standard drug diclofenac (B195802) sodium. ijpsdronline.comsemanticscholar.org

The antioxidant potential of these compounds has been evaluated using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. ijpsdronline.comsemanticscholar.org Studies have shown that certain pyrazole derivatives exhibit significant antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. nih.gov The presence of electron-donating groups on the pyrazole structure can enhance this antioxidant capacity. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of 3-sec-Butyl-1H-pyrazol-5-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the pyrazol-5-amine scaffold, SAR investigations have provided valuable insights into how specific structural modifications influence biological efficacy and selectivity. nih.govtandfonline.com

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of pyrazol-5-amine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and the exocyclic amine. plos.orgnih.gov

For antimicrobial agents, SAR studies on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides revealed that the type of substitution on the benzamide (B126) ring significantly impacts activity. tandfonline.com As shown in the table below, derivatives with electron-withdrawing groups, such as chloro and fluoro substituents, on the phenyl ring attached to the amide nitrogen generally exhibit enhanced antimicrobial potency. tandfonline.com For instance, the 2,4-dichloro substituted derivative (9d) showed strong activity against a panel of bacteria and fungi. tandfonline.comtandfonline.com

Table 2: Structure-Activity Relationship of Antimicrobial Pyrazol-5-amine Derivatives

| Compound | R-Group on Benzamide | Key Finding |

|---|---|---|

| 9d | 2,4-dichloro | Potent antibacterial and antifungal activity. tandfonline.comtandfonline.com |

| 9g | 2,4-difluoro | Potent antimicrobial activity. tandfonline.comtandfonline.com |

| 9h | Unsubstituted Phenyl | Moderate activity compared to halogenated derivatives. tandfonline.com |

Data derived from a study on substituted pyrazol-5-amine benzamides. tandfonline.com

In the context of enzyme inhibition, studies on pyrazole-based meprin inhibitors demonstrated that modifications at positions 3 and 5 of the pyrazole ring modulate inhibitory activity and selectivity. nih.gov For example, while a 3,5-diphenylpyrazole (B73989) showed high activity, introducing smaller alkyl groups like methyl at these positions led to a decrease in inhibitory potency. nih.gov Similarly, for antiproliferative agents based on a 3-alkyl-1,5-diaryl-1H-pyrazole scaffold, the positioning of aryl rings was critical; compounds with a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole were more potent than isomers with this group at the C-5 position. plos.org These findings highlight that the size, electronics, and steric arrangement of substituents are key determinants of the biological profile of pyrazole derivatives.

Design Principles for Optimized Scaffolds

The pyrazole ring is a versatile and privileged scaffold in drug discovery, offering multiple points for structural modification to enhance biological activity and selectivity. nih.govmdpi.com The design of optimized scaffolds based on the this compound structure involves strategic manipulation of its substituents to improve interactions with biological targets.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have provided key insights into the principles for optimization. The pyrazole core itself is electron-rich and capable of forming crucial hydrogen bonds through its adjacent nitrogen atoms, which can be fundamental for target binding. mdpi.com Modifications often focus on the substituents at the C3, N1, and C5 positions of the pyrazole ring.

For instance, in the development of inhibitors for metalloproteases like meprin α and β, the nature of the alkyl or aryl group at the C3 position significantly influences potency. nih.govresearchgate.net Studies comparing different alkyl groups, such as methyl, benzyl, and cyclopentyl, have shown that the size and lipophilicity of the substituent can dramatically alter inhibitory activity. nih.gov The sec-butyl group in this compound provides a specific steric and electronic profile that can be fine-tuned. For example, increasing the sp³ content with groups like cyclohexyl has been explored to enhance binding. researchgate.net

Furthermore, substitutions on the pyrazole nitrogen (N1) and modifications of the amine group at C5 are common strategies. Aryl or heteroaryl moieties linked to the pyrazole scaffold, sometimes via a linker, have been shown to greatly improve anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com The amine group at C5 is a key functional group that can be derivatized to form amides, ureas, or other functional groups, leading to new interactions within a target's active site. tandfonline.com The goal is to position these functional groups to form specific hydrogen bonds or ionic interactions, for instance with key residues like arginine in the S1 or S1' pocket of meprin β. researchgate.net

The following table summarizes key design principles derived from SAR studies on related pyrazole scaffolds.

| Position of Modification | Type of Modification | Effect on Biological Activity | Reference |

| C3-Position | Variation in alkyl group size (e.g., methyl vs. cyclopentyl) | Influences inhibitory potency against metalloproteases. nih.gov | nih.gov |

| C3-Position | Introduction of bulky groups (e.g., tert-butyl) | Can influence reaction pathways and product formation in synthesis. beilstein-journals.org | beilstein-journals.org |

| General Scaffold | Introduction of aryl or heteroaryl moieties | Can significantly improve anticancer efficacy. mdpi.com | mdpi.com |

| C5-Position | Derivatization of the amine group | Creates opportunities for new hydrogen bonds and other interactions. tandfonline.com | tandfonline.com |

Investigation of Molecular Mechanisms of Action

Identification of Biological Targets and Pathways

While the specific biological targets of this compound are not extensively documented, the broader class of pyrazole derivatives has been shown to interact with a wide range of biological targets, implicating them in numerous cellular pathways. nih.govontosight.ai The structural features of these compounds allow them to function as intermediates or lead compounds in the development of agents for various diseases. chemimpex.com

In the context of anticancer research, pyrazole derivatives have been identified as inhibitors of several key protein kinases involved in tumor growth and proliferation. mdpi.com These targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Some pyrazole derivatives show inhibitory activity against VEGFR-2 tyrosine kinase. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Another tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidines are among the pyrazole-based structures designed to target EGFR. mdpi.com

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can halt the proliferation of cancer cells. Novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been developed as potential CDK2 inhibitors. mdpi.com

Beyond cancer, pyrazole-based compounds are potent inhibitors of metalloproteases, such as meprin α and meprin β, which are implicated in conditions like fibrosis and inflammatory diseases. researchgate.netnih.gov The ability of pyrazole derivatives to interact with these varied targets highlights their potential as versatile therapeutic agents. smolecule.com

The table below lists some of the identified biological targets for the broader class of pyrazole derivatives.

| Biological Target | Associated Disease/Pathway | Class of Pyrazole Derivative | Reference |

| Meprin α and β | Fibrosis, Inflammation | Pyrazole-based hydroxamates | researchgate.netnih.gov |

| VEGFR-2 | Cancer (Angiogenesis) | Pyrazolone-pyrazole derivatives | mdpi.com |

| EGFR | Cancer (Cell Proliferation) | Pyrazolo[3,4-d]pyrimidines, Selanyl-1H-pyrazoles | mdpi.com |

| CDKs (e.g., CDK2) | Cancer (Cell Cycle Regulation) | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

Elucidation of Molecular Interactions at the Active Site Level

The biological activity of this compound and related compounds is determined by their specific molecular interactions within the binding site of their target proteins. Docking studies and X-ray crystallography of similar pyrazole-based inhibitors have provided a detailed picture of these interactions. researchgate.net

A fundamental interaction involves the pyrazole ring itself. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust anchoring of the molecule within the active site. mdpi.com The amine group at the C5 position is also a critical site for hydrogen bonding with amino acid residues.

In the active sites of metalloproteases, pyrazole derivatives often position a chelating group, such as a hydroxamic acid, to bind to the catalytic zinc ion. researchgate.net The pyrazole scaffold serves to orient this group and other substituents to occupy specific pockets in the enzyme. For example, docking studies of pyrazole inhibitors in meprin α show that the pyrazole core and its substituents can form van der Waals interactions with lipophilic pockets, such as the S1 and S1' pockets. researchgate.netresearchgate.net The sec-butyl group at the C3 position would be expected to participate in such hydrophobic interactions.

The following table summarizes the types of molecular interactions commonly observed for pyrazole-based inhibitors at the active site of their targets.

| Type of Interaction | Involved Moiety on Pyrazole Inhibitor | Example Target Residues/Regions | Reference |

| Hydrogen Bonding | Pyrazole ring nitrogens, C5-amine group | Hinge region of kinases, ASN, ASP, GLN residues | mdpi.comchemmethod.com |

| Van der Waals / Hydrophobic Interactions | C3-alkyl group (e.g., sec-butyl), other aryl/alkyl substituents | Lipophilic pockets (S1, S1'), TYR, ALA residues | researchgate.netchemmethod.com |

| Ionic Interactions / Charged H-bonds | Modified C5-substituents (e.g., carboxylates) | Arginine (ARG) residues | researchgate.net |

| Metal Chelation | Appended chelating groups (e.g., hydroxamic acid) | Catalytic Zinc ion in metalloproteases | researchgate.net |

Research Applications and Potential Areas of Development

Role as a Synthetic Intermediate for Advanced Organic Synthesis

5-aminopyrazole derivatives, including 3-sec-Butyl-1H-pyrazol-5-amine, are recognized as highly versatile building blocks in organic synthesis. mdpi.comresearchgate.net Their utility stems from the presence of multiple reactive sites that allow for the construction of more complex molecular architectures, particularly fused heterocyclic systems. mdpi.comresearchgate.net

The primary amino group and the adjacent ring nitrogen atom make 5-aminopyrazoles ideal precursors for condensation reactions with 1,3-bielectrophilic reagents. nih.gov This reactivity is extensively exploited in the synthesis of a variety of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govmdpi.com The synthesis of these fused systems is a significant area of research due to their prevalence in biologically active compounds. mdpi.comnih.gov For instance, 5-aminopyrazoles can be reacted with β-enaminones or other 1,3-bis-electrophiles to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.comrsc.org

Furthermore, the aminopyrazole scaffold is a key component in the synthesis of pyrazole-oxindole hybrids and can be used in transition metal-catalyzed reactions, such as the Rh(III)-catalyzed [5 + 1] annulation with alkynes to produce substituted pyrazolo[1,5-a]quinazolines. mdpi.comrsc.org The development of new synthetic protocols, including one-pot multicomponent processes and microwave-assisted synthesis, continues to expand the utility of aminopyrazoles as strategic intermediates. mdpi.commdpi.com

Exploration in Agrochemical Research and Development

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry. mdpi.comresearchgate.netresearchgate.net Many commercially successful products in agricultural chemistry contain the 5-aminopyrazole moiety, highlighting its importance in this sector. orgsyn.org These compounds are investigated for a range of applications, leveraging their diverse biological activities. While specific research on this compound in this context is not widely published, its structural similarity to known agrochemically active molecules suggests its potential as a lead compound for the development of new pesticides, herbicides, or fungicides. The versatility of the pyrazole ring allows for structural modifications to optimize efficacy and selectivity for specific agricultural targets. researchgate.netresearchgate.net

Development of Advanced Materials with Unique Structural Properties

Pyrazole derivatives are increasingly recognized for their utility in material science. mdpi.comresearchgate.netresearchgate.net Their applications range from the creation of polymers to the functionalization of nanomaterials. The ability of pyrazoles to act as ligands for metal ions is crucial in this context.

One significant application is in polymerization catalysis. Pyrazole ligands have been shown to enhance the catalytic activity of metal complexes, such as titanium isopropoxide, for the ring-opening polymerization of monomers like L-lactide to form biodegradable polymers. researchgate.net The use of a butyl-substituted pyrazole ligand, in particular, was found to significantly increase the polymerization rate. researchgate.net

Additionally, aminopyrazole derivatives have been employed in the synthesis and stabilization of gold nanoparticles (AuNPs). acs.org N-alkylaminopyrazoles can act as both reducing agents for gold salts and stabilizing ligands for the resulting nanoparticles. acs.org This dual functionality allows for the creation of stable, functionalized AuNPs that have potential applications in sensing and catalysis. The pyrazole structure is also explored in the context of high-energy-density materials and functional polymers. researchgate.netresearchgate.net

Applications in Coordination Chemistry and as Ligands for Metal Ions

Pyrazole-based compounds, especially those with additional donor groups like an amine, are of significant interest as ligands in coordination chemistry. researchgate.netnih.gov The this compound molecule can act as a bidentate ligand, coordinating to metal ions through both the pyridine-type nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the C5-amino group.

This coordinating behavior enables the formation of stable complexes with a wide range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). Studies on similar 3(5)-aminopyrazoles show the formation of complexes with a general formula of [ML₂Cl₂], often resulting in octahedral geometries. The flexibility of the pyrazole scaffold allows for the design of ligands that can produce diverse coordination geometries and complexes with specific electronic and magnetic properties. nih.gov This has led to their use in creating complex structures, including polymeric coordination networks. The introduction of bulky substituents, such as a tert-butyl group, on the pyrazole ring has been shown to influence the structure and stability of the resulting metal complexes. nih.govwhiterose.ac.uk

Utility in Catalysis and Chemosensing Technologies

The ability of aminopyrazoles to form stable metal complexes directly translates to their use in catalysis and the development of chemosensors.

In catalysis, pyrazole-based ligands are used to create metal complexes that can act as effective catalysts for various organic transformations. For example, in-situ formed complexes of pyrazole derivatives with copper(II) salts have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. mdpi.com Similarly, pyrazole-ligated cobalt and copper complexes have been studied for their catalytic activity in oxidation reactions. bohrium.com The pyrazole ligand plays a crucial role in modulating the electronic properties and stability of the metal center, thereby influencing its catalytic efficiency. mdpi.combohrium.com

In the field of chemosensing, the pyrazole scaffold is a key component in the design of fluorescent and colorimetric sensors for detecting ions and molecules. researchgate.netrsc.org Derivatives of 5-aminopyrazoles are used as precursors to synthesize more complex fluorescent probes. nih.govacs.org For example, a sensor for Cu²⁺ ions was developed from a 1-(2-pyridyl)pyrazole, which was synthesized via the cyclocondensation of a hydrazine (B178648) with an aminonitrile, a common route for aminopyrazole synthesis. acs.org Furthermore, gold nanoparticles stabilized by N-alkylaminopyrazoles have been developed as colorimetric sensors for heavy metal ions like mercury, demonstrating high sensitivity. acs.org

| Catalytic System | Reaction Catalyzed | Key Findings | Reference(s) |

| Pyrazole Ligands / Copper(II) Salts | Oxidation of catechol to o-quinone | The nature of the ligand and counter-ion significantly influences catalytic activity; a 2:1 ligand-to-metal ratio was found to be excellent. | mdpi.com |

| Pyrazole Ligands / Copper & Cobalt Complexes | Oxidation of catechols and 2-aminophenol | The choice of solvent plays a critical role in modulating catalytic efficiency, with different metal-ligand combinations being optimal for different substrates. | bohrium.com |

| Pyrazole Ligands / Titanium Isopropoxide | Ring-opening polymerization of L-lactide | The addition of a pyrazole ligand, particularly one with a butyl substituent, greatly enhanced the catalytic activity compared to the metal catalyst alone. | researchgate.net |

| Chemosensor Application | Target Analyte | Sensing Principle | Reference(s) |

| N-alkylaminopyrazole-stabilized Gold Nanoparticles | Heavy metal ions (e.g., Mercury) | Colorimetric detection based on the aggregation of nanoparticles upon coordination with the metal ion. | acs.org |

| Pyrazolo[4,3-b]pyridine derivative | Boron trifluoride (BF₃) | Fluorescent probe showing a red-shift in emission upon binding to the analyte, used for detection in cells. | nih.gov |

| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Copper ions (Cu²⁺) | Reversible, "turn-off" fluorescent sensor where fluorescence is quenched upon binding to Cu²⁺. | acs.org |

Development of Research Probes and Tool Compounds

The structural and photophysical properties of pyrazole derivatives make them excellent candidates for the development of research probes and tool compounds used to investigate biological and chemical systems. ontosight.airesearchgate.net Fluorescent pyrazole derivatives are particularly valuable as probes for bioimaging. researchgate.netnih.gov

These probes are designed to interact with specific molecules or ions within a biological environment, such as a living cell, and report their presence and localization through a change in fluorescence. nih.govresearchgate.net For instance, pyrazolo-based probes have been synthesized from 5-aminopyrazole precursors to detect specific ions like BF₃ and Cu²⁺ in E. coli and HeLa cells, providing vital information on cellular metabolism. nih.gov The high synthetic versatility of the aminopyrazole core allows for fine-tuning of the probe's properties, such as selectivity, sensitivity, and biocompatibility, which is crucial for designing effective research tools. researchgate.netontosight.ai

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Discovery and Design

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

There is a growing emphasis on developing green and sustainable synthetic methods in chemistry. researchgate.net For pyrazole (B372694) synthesis, this includes the use of environmentally friendly catalysts, such as nano-ZnO, and reaction conditions, like solvent-free reactions or the use of water as a solvent. mdpi.comtandfonline.com Researchers are also exploring novel catalytic systems, such as iron-catalyzed and ruthenium-promoted reactions, to improve the efficiency and atom economy of pyrazole synthesis. acs.orgrsc.orgacs.org

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

While many pyrazole derivatives have demonstrated promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is often needed. Advanced techniques like molecular docking and simulation can provide insights into how these compounds interact with their biological targets. researchgate.net For instance, studies have investigated the interaction of pyrazole derivatives with DNA and their effects on enzymes like topoisomerases. jst.go.jp Other research has focused on elucidating the role of pyrazole compounds in modulating oxidative stress in cells. nih.govnih.gov

Diversification of Research Applications Beyond Traditional Medicinal Chemistry

While medicinal chemistry remains a major focus, the unique properties of pyrazoles are leading to their exploration in other fields. This includes their use in the development of new materials such as conductive polymers and fluorescent probes. royal-chem.com The versatility of the pyrazole scaffold suggests that new and innovative applications will continue to be discovered.

Q & A

Q. What are the standard synthetic routes for 3-sec-Butyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:

Condensation Reactions : Reacting 5-substituted pyrazole-carboxaldehydes with amines under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core .

Functionalization : Introducing the sec-butyl group via nucleophilic substitution or coupling reactions. Key intermediates may require protection/deprotection steps (e.g., using Boc groups).

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for cross-coupling) to improve yields.

Table 1 : Example Reaction Conditions for Pyrazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2,4-dichlorophenyl chloride, K₂CO₃, DMF, 80°C | 65–75 | |

| 2 | sec-butyl bromide, NaH, THF, reflux | 50–60 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the sec-butyl group (δ ~1.2–1.4 ppm for CH₃; δ ~1.6–1.8 ppm for CH) and pyrazole NH (δ ~10–12 ppm, broad) .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 180 [M+H]⁺) and fragmentation patterns validate the structure .

- IR Spectroscopy : NH stretching (~3300 cm⁻¹) and C-N/C=C vibrations (~1500–1600 cm⁻¹) .

Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can SHELX programs resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Structure Solution : Use SHELXD for initial phase determination via Patterson methods, followed by SHELXL for refinement against high-resolution (<1.0 Å) X-ray data .

- Twinning Analysis : Employ TWIN/BASF commands in SHELXL to model twinned crystals (common in pyrazoles due to planar geometry) .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency .

Table 2 : Example Crystallographic Data for Pyrazole Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R₁ (final) | 0.039 | |

| Torsion Angle (pyrazole-phenyl) | 2.3° |

Q. How does tautomerism in this compound affect its reactivity in biological assays?

Methodological Answer:

- Tautomeric Forms : The 1H-pyrazole exists in equilibrium between NH at position 1 (major) and 2 (minor). This impacts hydrogen-bonding interactions with biological targets .

- Experimental Validation : Use ¹⁵N NMR or X-ray photoelectron spectroscopy (XPS) to quantify tautomer ratios .

- Implications : Minor tautomers may exhibit unexpected bioactivity (e.g., antimicrobial effects via altered binding to enzymes) .

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Replicate Experiments : Eliminate instrumental/operator errors.

Complementary Techniques : Pair NMR with IR or mass spectrometry to cross-verify functional groups .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Example : A ¹H NMR discrepancy at δ 1.6 ppm (experimental) vs. δ 1.8 ppm (calculated) may indicate solvent effects or conformational flexibility.

Q. How can reaction mechanisms for derivatizing this compound be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates .

- Isotopic Labeling : Use D₂O or ¹³C-labeled reagents to trace proton/carbon pathways .

- DFT Modeling : Map energy profiles for proposed mechanisms (e.g., SN2 vs. radical pathways) .

Case Study : Amination reactions may proceed via a Meisenheimer complex, supported by negative charge localization on the pyrazole ring (NPA charge analysis) .

Q. What methodologies are used to assess the antimicrobial activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (Gram+) and E. coli (Gram–) .